molecular formula C10H7N3O2 B1629697 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 926921-56-4

5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1629697
CAS No.: 926921-56-4
M. Wt: 201.18 g/mol
InChI Key: UZRLVBQAYJHVPO-UHFFFAOYSA-N
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Description

5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C10H7N3O2. It is a member of the oxadiazole family, which is known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 3-amino-5-methyl-1,2,4-oxadiazole with 3-isocyanatobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Substitution Reactions:

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming new ring systems.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as alcohols, amines, and water can be used under mild conditions.

    Substitution Reactions: Electrophiles such as halogens and sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.

    Cycloaddition Reactions: Dienes and dienophiles can be used under thermal or photochemical conditions.

Major Products Formed

    Urethanes and Ureas: Formed from the reaction with alcohols and amines.

    Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.

    New Ring Systems: Formed from cycloaddition reactions.

Scientific Research Applications

5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The oxadiazole ring system may also interact with DNA and other biomolecules, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole: A closely related compound with similar chemical properties.

    5-(4-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole: Another isomer with the isocyanate group attached to the para position of the phenyl ring.

    5-(3-Isocyanatophenyl)-3-ethyl-1,2,4-oxadiazole: A derivative with an ethyl group instead of a methyl group on the oxadiazole ring.

Uniqueness

5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and bioactivity compared to its isomers and derivatives. The presence of the isocyanate group makes it highly reactive, allowing for a wide range of chemical transformations and applications.

Properties

IUPAC Name

5-(3-isocyanatophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-7-12-10(15-13-7)8-3-2-4-9(5-8)11-6-14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRLVBQAYJHVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640212
Record name 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926921-56-4
Record name 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 926921-56-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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